molecular formula C22H20F2N4O4 B10950728 2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2-methylphenoxy)-5-nitrophenyl]acetamide

2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2-methylphenoxy)-5-nitrophenyl]acetamide

Cat. No.: B10950728
M. Wt: 442.4 g/mol
InChI Key: WKFXVNVQPRNRFA-UHFFFAOYSA-N
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Description

2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2-methylphenoxy)-5-nitrophenyl]acetamide is a complex organic compound with a molecular formula of C22H20F2N4O4 and a molecular weight of 442.42 g/mol This compound features a pyrazole ring substituted with a cyclopropyl and difluoromethyl group, and an acetamide moiety linked to a nitrophenyl and methylphenoxy group

Preparation Methods

The synthesis of 2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2-methylphenoxy)-5-nitrophenyl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Introduction of the cyclopropyl and difluoromethyl groups: These groups can be introduced via cyclopropanation and difluoromethylation reactions, respectively. Cyclopropanation can be carried out using diazo compounds, while difluoromethylation can be achieved using difluoromethylating agents such as difluoromethyl iodide.

    Coupling with the acetamide moiety: The pyrazole derivative is then coupled with an acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the nitrophenyl and methylphenoxy groups: This can be done through nucleophilic aromatic substitution reactions, where the acetamide derivative reacts with the corresponding nitrophenyl and methylphenoxy derivatives.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2-methylphenoxy)-5-nitrophenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and difluoromethyl groups, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings, where nucleophiles can replace substituents like the nitro or methylphenoxy groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium on carbon, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2-methylphenoxy)-5-nitrophenyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorine-containing heterocycles.

    Biology: It is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2-methylphenoxy)-5-nitrophenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2-methylphenoxy)-5-nitrophenyl]acetamide can be compared with other similar compounds, such as:

    2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2-methylphenoxy)-5-nitrophenyl]acetamide: This compound features a trifluoromethyl group instead of a difluoromethyl group, which may affect its chemical and biological properties.

    2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2-methylphenoxy)-5-aminophenyl]acetamide: This compound has an amino group instead of a nitro group, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20F2N4O4

Molecular Weight

442.4 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]-N-[3-(2-methylphenoxy)-5-nitrophenyl]acetamide

InChI

InChI=1S/C22H20F2N4O4/c1-13-4-2-3-5-20(13)32-17-9-15(8-16(10-17)28(30)31)25-21(29)12-27-19(14-6-7-14)11-18(26-27)22(23)24/h2-5,8-11,14,22H,6-7,12H2,1H3,(H,25,29)

InChI Key

WKFXVNVQPRNRFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)CN3C(=CC(=N3)C(F)F)C4CC4

Origin of Product

United States

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